molecular formula C15H16N6 B13878608 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13878608
M. Wt: 280.33 g/mol
InChI Key: USYKHFISDLWTLF-UHFFFAOYSA-N
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Description

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrazine core substituted with a 2-phenylpyrrolidinyl group at position 8 and an amine at position 2. Its structure combines the pharmacophoric features of triazolopyrazines, known for their diverse bioactivity, with the steric and electronic modifications imparted by the phenylpyrrolidinyl moiety.

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

8-(2-phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C15H16N6/c16-15-18-14-13(17-8-10-21(14)19-15)20-9-4-7-12(20)11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H2,16,19)

InChI Key

USYKHFISDLWTLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=CN3C2=NC(=N3)N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrazine derivatives.

Scientific Research Applications

8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent at Position 8 Substituent at Position 2 Molecular Weight Key Properties (from Evidence)
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine 2-Phenylpyrrolidinyl -NH₂ ~308.34 High lipophilicity; potential kinase inhibition (inferred from [2, 10])
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine (CAS 88002-33-9) H -NH₂ 135.13 Base scaffold; minimal steric hindrance
8-Chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Cl -NHPh 245.67 Enhanced electrophilicity; herbicidal applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Br (position 6) -NH₂ 214.03 Halogen-induced polarity; potential antiviral activity
5-Methyl-N-(2-naphthyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl (pyrimidine core) -NH-naphthyl 277.30 Expanded aromaticity; kinase inhibition

Key Observations :

  • Steric Effects : The 2-phenylpyrrolidinyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., H, Cl). This may enhance binding selectivity in protein targets (e.g., kinases) by occupying hydrophobic pockets .
  • Electronic Effects: Electron-donating groups like pyrrolidinyl (vs.
  • Lipophilicity : The phenylpyrrolidinyl moiety increases logP compared to unsubstituted or halogenated analogs, suggesting improved membrane permeability .
Table 2: Comparative Bioactivity Profiles
Compound Reported Activities (Source) Mechanism/Application
Target Compound Inferred kinase inhibition, CNS modulation Potential oncological/neurological agent (analogy to [2, 10])
8-Chloro-N-phenyl analog Herbicidal activity ALS enzyme inhibition
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides Herbicidal (IC₅₀ = 0.01–0.1 μM) Disruption of acetolactate synthase
Triazolopyridine-based inhibitor (e.g., TP in PDB 4AQC) JAK2 inhibition (IC₅₀ = 3 nM) Anticancer/anti-inflammatory
Pyrazolo[1,5-a]pyrimidines Antitrypanosomal, antimicrobial Purine antimetabolite activity

Key Insights :

  • Unlike chlorinated analogs optimized for herbicidal use, the target compound’s bulkier substituent likely shifts its application toward mammalian targets .

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